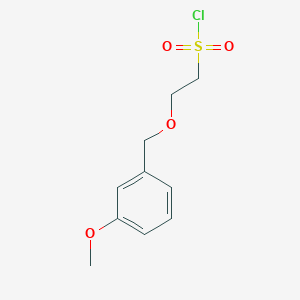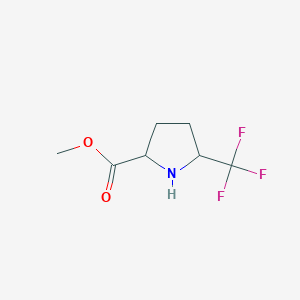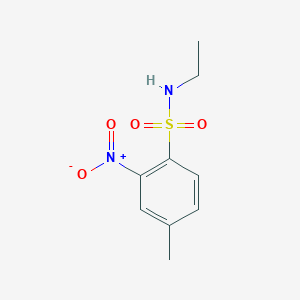
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-methylbenzenesulfonamide to introduce the nitro group, followed by N-ethylation to attach the ethyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkylating agents such as ethyl iodide for N-ethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-Ethyl-4-methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-Ethyl-4-carboxy-2-nitrobenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular components. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-Methyl-4-methyl-2-nitrobenzenesulfonamide: Contains a methyl group instead of an ethyl group, which may affect its solubility and reactivity.
4-Methyl-2-nitrobenzenesulfonamide: Lacks the ethyl group, which can influence its biological activity and chemical properties.
Uniqueness
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and sulfonamide groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
89840-91-5 |
|---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
N-ethyl-4-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-5-4-7(2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
SPWQUIGXXICJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



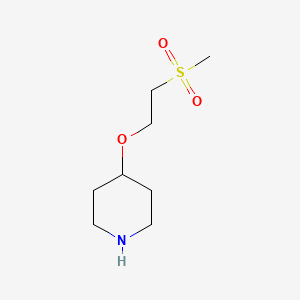
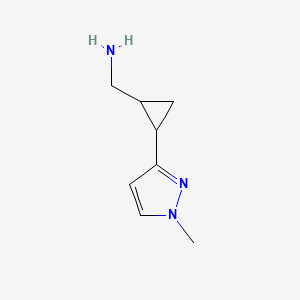

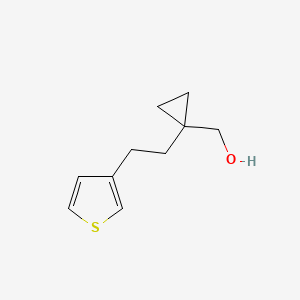
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
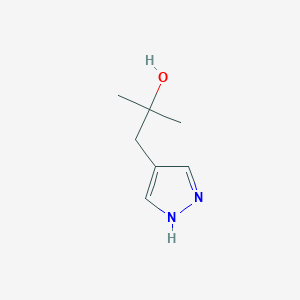
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
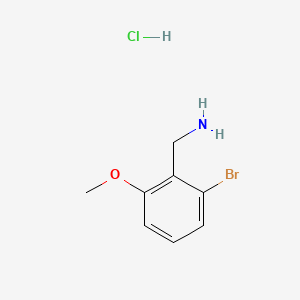
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
